3-(1-Phenylprop-1-en-2-yl)isoxazole
Overview
Description
3-(1-Phenylprop-1-en-2-yl)isoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenylprop-1-en-2-yl group attached to the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylprop-1-en-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylprop-1-en-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated isoxazoles, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Phenylprop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
- 3-(1-Methyl-2-phenylethenyl)isoxazole
- 3-(1-Methyl-2-phenyl-vinyl)-isoxazole
Comparison: Compared to these similar compounds, 3-(1-Phenylprop-1-en-2-yl)isoxazole is unique due to its specific structural features and the presence of the phenylprop-1-en-2-yl group.
Properties
IUPAC Name |
3-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFUFXPKRWWGRZ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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